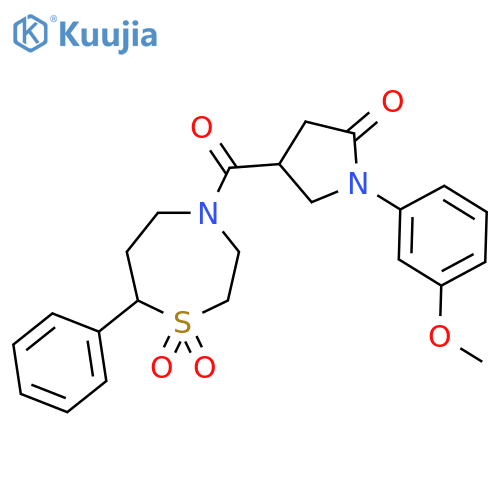Cas no 2034534-98-8 (4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
4-1-(3-メトキシフェニル)-5-オキソピロリジン-3-カルボニル-7-フェニル-1λ6,4-チアゼパン-1,1-ジオンは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ピロリジン環とチアゼパン環が結合した特徴的な骨格を持ち、3位のメトキシフェニル基と7位のフェニル基が分子の立体電子効果に影響を与えます。1,1-ジオン構造は高い電子求引性を示し、医薬品中間体としての潜在的な応用が期待されます。特に、分子内のカルボニル基は他の官能基との選択的反応性を可能にし、創薬化学における構造修飾の柔軟性を提供します。この化合物の特異な構造は、生物学的活性化合物の開発において重要な構築ブロックとしての役割を果たす可能性があります。

2034534-98-8 structure
商品名:4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 2034534-98-8
- F6557-0767
- 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- AKOS026697655
- 4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
-
- インチ: 1S/C23H26N2O5S/c1-30-20-9-5-8-19(15-20)25-16-18(14-22(25)26)23(27)24-11-10-21(31(28,29)13-12-24)17-6-3-2-4-7-17/h2-9,15,18,21H,10-14,16H2,1H3
- InChIKey: UHEYSVDLVDCUSE-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(C(C2CC(N(C3C=CC=C(C=3)OC)C2)=O)=O)CCC1C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 442.15624311g/mol
- どういたいしつりょう: 442.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 758
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 92.4Ų
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6557-0767-30mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 30mg |
$119.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-40mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-3mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-2mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-2μmol |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-15mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-5μmol |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-5mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-10mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0767-50mg |
4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034534-98-8 | 50mg |
$160.0 | 2023-09-08 |
4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
2034534-98-8 (4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
